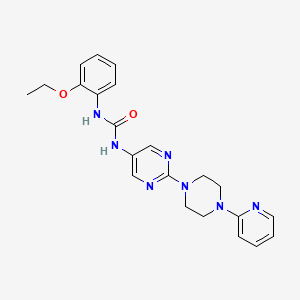
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H28N4O2S2 and its molecular weight is 420.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonism
N-(2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide shows potential as a selective and potent serotonin (5-HT) receptor antagonist. Compounds in this category, like N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, have been pharmacologically evaluated, demonstrating high affinities for certain serotonin receptors and pronounced effects in serotonin release studies (Liao et al., 2000).
HIV-1 Replication Inhibition
Research indicates that compounds similar to N-(2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide, specifically N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These derivatives show promising activity against HIV-1 replication with significant effective concentration (EC50) and therapeutic index (TI) values (Che et al., 2015).
Inhibiting Tumor Progression
The effects of related protein kinase inhibitors, such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7, on tumor progression have been studied. These inhibitors have shown significant reduction in metastases formation in models such as Lewis lung carcinoma, suggesting a potential role in inhibiting tumor progression and blocking immunosuppressive mechanisms triggered by intracellular cAMP increase (Blaya et al., 1998).
5-HT Receptor Selectivity and CNS Disorders
Further studies in the realm of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have led to the identification of compounds with potent and selective 5-HT7 receptor antagonism. These findings suggest therapeutic potential for the treatment of central nervous system (CNS) disorders, demonstrating distinct antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).
Spectroscopic Studies and Solvent Chemistry
Density functional theory (DFT) and Hartree-Fock (HF) levels of theory have been employed to investigate compounds with a sulfonamide moiety, like the one . These studies focus on the structural, infrared, and visible spectra of various triazenes with a sulfonamide group, providing insights into the impact of solvent chemistry on observed spectral changes (Dabbagh et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S2/c1-22-9-11-24(12-10-22)19(15-21-28(25,26)20-4-3-13-27-20)16-5-6-18-17(14-16)7-8-23(18)2/h3-6,13-14,19,21H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQBYKYGSGHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2817586.png)
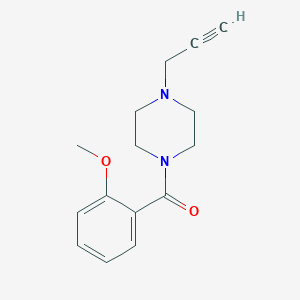
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)

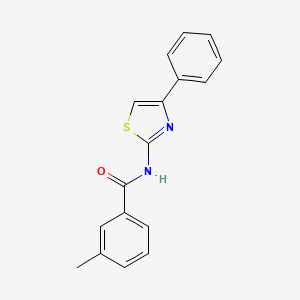
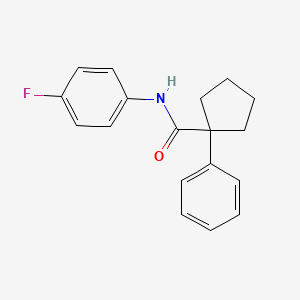
![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

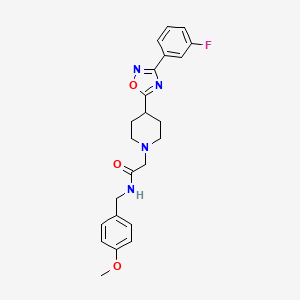
![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)
![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)

